Cas no 317374-38-2 (4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide)

4-Bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a brominated benzamide derivative featuring a substituted thiazole core. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural motif, which is commonly associated with bioactive properties. The presence of the 2-methoxyphenyl and bromobenzamide groups enhances its potential as a scaffold for developing enzyme inhibitors or receptor modulators. Its well-defined molecular structure allows for precise modifications, making it valuable in structure-activity relationship (SAR) studies. The compound is typically used in research settings for investigating new therapeutic agents, particularly in areas such as kinase inhibition or antimicrobial development. High purity and stability ensure reliable performance in experimental applications.
4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide structure
317374-38-2 structure
Product Name:4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS No:317374-38-2
MF:C17H13BrN2O2S
MW:389.266321897507
CID:5782599
PubChem ID:3714883
Update Time:2025-06-08

4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide Chemical and Physical Properties

Names and Identifiers

    • AKOS003014325
    • 4-bromo-N-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide
    • 317374-38-2
    • Oprea1_159259
    • F0007-1017
    • 4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
    • Benzamide, 4-bromo-N-[4-(2-methoxyphenyl)-2-thiazolyl]-
    • Inchi: 1S/C17H13BrN2O2S/c1-22-15-5-3-2-4-13(15)14-10-23-17(19-14)20-16(21)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21)
    • InChI Key: HFKKWTSRLJAXBX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(NC1=NC(=CS1)C1C=CC=CC=1OC)=O

Computed Properties

  • Exact Mass: 387.98811g/mol
  • Monoisotopic Mass: 387.98811g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 79.5Ų

Experimental Properties

  • Density: 1.517±0.06 g/cm3(Predicted)
  • pka: 6.86±0.50(Predicted)

4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide Pricemore >>

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Additional information on 4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Introduction to 4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS No. 317374-38-2)

4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its unique Chemical Abstracts Service (CAS) number 317374-38-2, represents a fascinating intersection of heterocyclic chemistry and medicinal chemistry. Its molecular structure, characterized by a benzamide core linked to a brominated thiazole ring, makes it a promising candidate for further exploration in drug discovery.

The compound's structure is particularly noteworthy due to the presence of several key functional groups. The benzamide moiety, N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, introduces a rigid aromatic system that can potentially enhance binding affinity to biological targets. The bromine substituent on the thiazole ring adds another layer of complexity, allowing for further chemical modifications and functionalization. These features make it an intriguing subject for synthetic chemists and pharmacologists alike.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. Compounds like 4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide are being extensively studied for their potential applications in treating various diseases. The benzamide group is well-known for its role in medicinal chemistry, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. Its incorporation into this compound suggests that it may exhibit similar pharmacological properties.

The thiazole ring is another critical component of this molecule. Thiazole derivatives have been extensively explored for their biological activity, with many exhibiting antimicrobial, antifungal, and anti-inflammatory properties. The specific arrangement of the substituents on the thiazole ring in this compound may contribute to its unique pharmacological profile. For instance, the presence of the 2-methoxyphenyl group could influence the compound's solubility and metabolic stability, which are crucial factors in drug development.

One of the most exciting aspects of 4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is its potential as a lead compound for drug discovery. Researchers are increasingly interested in identifying small molecules that can modulate specific biological pathways involved in diseases such as cancer, inflammation, and neurodegenerative disorders. The structural features of this compound make it a versatile scaffold for further derivatization and optimization.

Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. Heterocycles are known for their ability to mimic natural products and biological molecules, making them valuable tools in drug design. The thiazole ring in particular has been recognized for its role in many bioactive compounds. For example, thiazole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and to exhibit antioxidant properties. These findings suggest that 4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide could be a promising candidate for further investigation.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework. These synthetic strategies not only highlight the skill of the chemists involved but also demonstrate the potential of this compound as a building block for more complex derivatives.

In conclusion, 4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS No. 317374-38-2) is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in developing new therapies for various diseases.

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